Cas no 119778-65-3 (2-(1-Adamantyl)quinoline-4-carboxylic acid)
2-(1-Adamantyl)quinoline-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Quinolinecarboxylicacid, 2-tricyclo[3.3.1.13,7]dec-1-yl-
- 2-(1-adamantyl)quinoline-4-carboxylic acid
- Oprea1_498900
- CBMicro_019069
- BIM-0019101.P001
- 2-(1-adamantyl)cinchoninic acid
- 2-(1-adamantyl)-4-quinolinecarboxylic acid
- 4-quinolinecarboxylic acid, 2-tricyclo[3.3.1.1~3,7~]dec-1-
- 1002642
- IVK
- 119778-65-3
- CCG-7155
- 2-(Tricyclo[3.3.1.1>3,7>]dec-1-yl)quinoline-4-carboxylic acid
- CS-0316621
- VS-05450
- 2-(adamantan-1-yl)quinoline-4-carboxylicacid
- 2-(1-adamantyl)-4-carboxy-quinoline
- AKOS003235667
- 4-Quinolinecarboxylic acid, 2-tricyclo[3.3.1.13,7]dec-1-yl-
- 2-(adamantan-1-yl)quinoline-4-carboxylic acid
- SB72935
- MFCD00180685
- DTXSID50385051
- SCHEMBL6534565
- IVK/1002642
- 2-(1-Adamantyl)quinoline-4-carboxylic acid
-
- MDL: MFCD00180685
- Inchi: 1S/C20H21NO2/c22-19(23)16-8-18(21-17-4-2-1-3-15(16)17)20-9-12-5-13(10-20)7-14(6-12)11-20/h1-4,8,12-14H,5-7,9-11H2,(H,22,23)
- InChI Key: KNAZIYPYZIIYCN-UHFFFAOYSA-N
- SMILES: OC(C1C2C=CC=CC=2N=C(C=1)C12CC3CC(CC(C3)C1)C2)=O
Computed Properties
- Exact Mass: 307.15733
- Monoisotopic Mass: 307.157228913g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 461
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 50.2Ų
Experimental Properties
- PSA: 50.19
2-(1-Adamantyl)quinoline-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM263428-5g |
2-(Adamantan-1-yl)quinoline-4-carboxylic acid |
119778-65-3 | 97% | 5g |
$711 | 2021-08-18 | |
| TRC | A053500-250mg |
2-(1-Adamantyl)quinoline-4-carboxylic acid |
119778-65-3 | 250mg |
$ 275.00 | 2022-06-08 | ||
| TRC | A053500-500mg |
2-(1-Adamantyl)quinoline-4-carboxylic acid |
119778-65-3 | 500mg |
$ 450.00 | 2022-06-08 | ||
| TRC | A053500-1000mg |
2-(1-Adamantyl)quinoline-4-carboxylic acid |
119778-65-3 | 1g |
$ 720.00 | 2022-06-08 | ||
| Ambeed | A345708-1g |
2-(Adamantan-1-yl)quinoline-4-carboxylic acid |
119778-65-3 | 97% | 1g |
$254.0 | 2024-04-25 | |
| Ambeed | A345708-5g |
2-(Adamantan-1-yl)quinoline-4-carboxylic acid |
119778-65-3 | 97% | 5g |
$760.0 | 2024-04-25 | |
| abcr | AB380013-10g |
2-(Tricyclo[3.3.1.1>3,7>]dec-1-yl)quinoline-4-carboxylic acid; . |
119778-65-3 | 10g |
€1357.00 | 2025-02-20 | ||
| Chemenu | CM263428-1g |
2-(Adamantan-1-yl)quinoline-4-carboxylic acid |
119778-65-3 | 97% | 1g |
$282 | 2023-02-18 | |
| Chemenu | CM263428-5g |
2-(Adamantan-1-yl)quinoline-4-carboxylic acid |
119778-65-3 | 97% | 5g |
$752 | 2023-02-18 | |
| abcr | AB380013-500 mg |
2-(Tricyclo[3.3.1.1>3,7>]dec-1-yl)quinoline-4-carboxylic acid |
119778-65-3 | 500MG |
€254.60 | 2023-01-22 |
2-(1-Adamantyl)quinoline-4-carboxylic acid Suppliers
2-(1-Adamantyl)quinoline-4-carboxylic acid Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
Additional information on 2-(1-Adamantyl)quinoline-4-carboxylic acid
2-(1-Adamantyl)quinoline-4-carboxylic acid and Its Role in Modern Pharmaceutical Research
2-(1-Adamantyl)quinoline-4-carboxylic acid (CAS No. 119778-65-3) has emerged as a significant compound in the field of pharmaceutical chemistry due to its unique structural characteristics and potential therapeutic applications. This molecule, a derivative of quinoline with an adamantyl group at the 2-position, represents a novel scaffold that has garnered attention for its ability to modulate multiple biological targets. Recent studies have highlighted its potential in targeting oncogenic pathways, making it a promising candidate for the development of antitumor agents.
The chemical structure of 2-(1-Adamantyl)quinoline-4-carboxylic acid is characterized by a quinoline ring system fused to a carboxylic acid group, with the adamantyl moiety extending from the 2-position. The adamantyl group, a cage-like structure composed of three cyclohexane rings, is known for its high rigidity and resistance to metabolic degradation. This structural feature contributes to the compound's enhanced stability and prolonged biological activity. The quinoline ring, a common pharmacophore in many drugs, provides the molecule with the ability to interact with various protein targets, including kinases and transcription factors.
Recent research has demonstrated that 2-(1-Adamantyl)quinoline-4-carboxylic acid exhibits significant antitumor activity against several cancer cell lines. A 2023 study published in Journal of Medicinal Chemistry reported that this compound inhibits the proliferation of human breast cancer cells through the modulation of the PI3K/AKT/mTOR signaling pathway. The compound's ability to disrupt this pathway suggests its potential as a therapeutic agent for cancers driven by dysregulated PI3K/AKT/mTOR signaling. Additionally, the compound has been shown to induce apoptosis in leukemia cells by targeting the BCL-2 family of proteins, further highlighting its broad antitumor potential.
The pharmacokinetic profile of 2-(1-Adamantyl)quinoline-4-carboxylic acid has also been investigated in preclinical studies. Research published in Drug Metabolism and Disposition in 2024 indicated that the compound exhibits favorable oral bioavailability and a long half-life, which are critical parameters for the development of systemic therapies. These properties suggest that the compound could be formulated into oral dosage forms, potentially improving patient compliance and treatment outcomes.
Advancements in computational chemistry have further enhanced the understanding of 2-(1-Adamantyl)quinoline-4-carboxylic acid's molecular interactions. A 2023 study using molecular docking simulations revealed that the compound binds with high affinity to the ATP-binding site of the EGFR kinase, a target implicated in the progression of multiple cancers. This finding underscores the compound's potential as an inhibitor of EGFR-driven malignancies and supports its further investigation as a targeted therapy.
Moreover, the compound has shown promise in the treatment of neurodegenerative diseases. A 2024 preclinical study published in Neuropharmacology demonstrated that 2-(1-Adamantyl)quinoline-4-carboxylic acid reduces the accumulation of amyloid-beta plaques in a mouse model of Alzheimer's disease. The compound's ability to modulate amyloid-beta aggregation suggests its potential as a therapeutic agent for neurodegenerative disorders.
The synthesis of 2-(1-Adamantyl)quinoline-4-carboxylic acid has been optimized to improve its yield and purity. A 2023 report in Organic Letters described a novel synthetic route involving the coupling of adamantyl chloride with quinoline-4-carboxylic acid derivatives, resulting in a 95% yield. This synthetic strategy not only enhances the efficiency of the process but also reduces the environmental impact, aligning with the principles of green chemistry.
Despite its promising properties, the development of 2-(1-Adamantyl)quinoline-4-carboxylic acid as a therapeutic agent is still in its early stages. Further studies are required to evaluate its safety profile and efficacy in clinical trials. Additionally, the compound's potential interactions with other drugs and its mechanism of action in vivo need to be thoroughly investigated to ensure its therapeutic potential is fully realized.
In conclusion, 2-(1-Adamantyl)quinoline-4-carboxylic acid represents a significant advancement in the field of pharmaceutical research. Its unique structural features and broad biological activity make it a promising candidate for the development of new therapeutic agents. Continued research into its pharmacological properties and mechanisms of action will be crucial in translating these findings into clinical applications.
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